
methyl N-(3-cyclohexyl-2,3-dihydro-1H-indol-2-ylidene)sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(3-cyclohexyl-2,3-dihydro-1H-indol-2-ylidene)sulfamate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(3-cyclohexyl-2,3-dihydro-1H-indol-2-ylidene)sulfamate typically involves the reaction of cyclohexylamine with an indole derivative under specific conditions. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through the formation of an intermediate, which is then treated with methylating agents to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3-cyclohexyl-2,3-dihydro-1H-indol-2-ylidene)sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the sulfamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl N-(3-cyclohexyl-2,3-dihydro-1H-indol-2-ylidene)sulfamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
2,3-Dihydroindole derivatives: Known for their neuroprotective and antioxidant properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H20N2O3S |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
methyl N-(3-cyclohexyl-1,3-dihydroindol-2-ylidene)sulfamate |
InChI |
InChI=1S/C15H20N2O3S/c1-20-21(18,19)17-15-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)16-15/h5-6,9-11,14H,2-4,7-8H2,1H3,(H,16,17) |
InChI Key |
SWVSPBDIZRXCEE-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)N=C1C(C2=CC=CC=C2N1)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,4R,5R,6aS)-5-((tetrahydro-2H-pyran-2-yl)oxy)-4-((3R,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B11826302.png)

![(3S,5aS,8aR)-3-((benzyloxy)methyl)-5a,6,7,8-tetrahydro-1H,3H-azirino[1,2-a]cyclopenta[b]pyridine](/img/structure/B11826324.png)

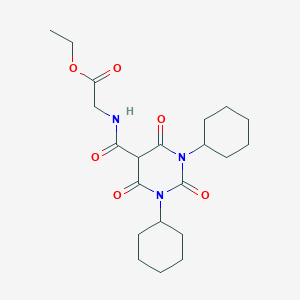

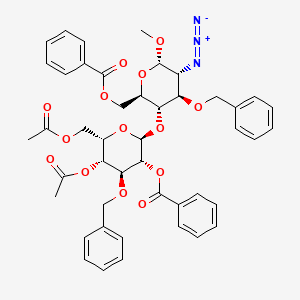
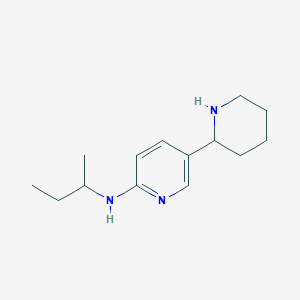
![(R)-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate](/img/structure/B11826345.png)

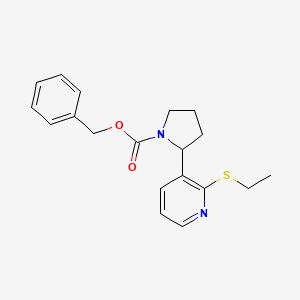
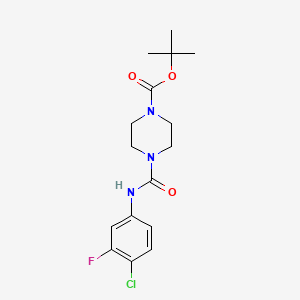

![(4aR,7R,9aS)-7-methyl-3,4,7,9a-tetrahydro-1H,5H-azirino[1,2-a]pyrano[4,3-b]pyridine](/img/structure/B11826396.png)
